molecular formula C13H15N3O B1473010 3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1955531-23-3

3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1473010
CAS No.: 1955531-23-3
M. Wt: 229.28 g/mol
InChI Key: PORBAEOFKOZWTA-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 4-phenylpyrrolidin-3-yl moiety at position 4. The 1,2,4-oxadiazole ring, a five-membered structure containing two nitrogen atoms and one oxygen atom, confers rigidity and metabolic stability, making it a privileged scaffold in medicinal chemistry and materials science .

Its synthesis likely follows established routes for 1,2,4-oxadiazoles, such as cyclization of amidoximes or three-component reactions involving aldehydes and urea .

Properties

IUPAC Name

3-methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-15-13(17-16-9)12-8-14-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORBAEOFKOZWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CNCC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. Oxadiazoles have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including infections and cancers. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Structure and Properties

The molecular structure of this compound features an oxadiazole ring substituted with a methyl group and a pyrrolidine moiety. This configuration is believed to enhance its biological activity through interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that compounds with oxadiazole rings can inhibit the growth of various bacterial strains. The compound under consideration has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics such as ampicillin and ciprofloxacin .
  • Antifungal Activity : The oxadiazole derivatives have also been reported to possess antifungal properties. In vitro assays indicated that certain derivatives exhibited potent activity against fungal strains like Candida albicans and Aspergillus fumigatus, suggesting potential applications in treating fungal infections .

Antitumor Activity

The antitumor potential of this compound has been investigated in several studies:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways. In vitro studies have shown that oxadiazole derivatives can reduce cell viability in various cancer cell lines, including breast and lung cancer cells .

Case Studies

StudyCompound TestedBiological ActivityResults
This compoundAntibacterialMIC values comparable to ampicillin against S. aureus
Oxadiazole DerivativesAntifungalEffective against A. fumigatus with IC50 < 10 µM
Various OxadiazolesAntitumorInduced apoptosis in lung cancer cells at concentrations < 20 µM

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : The compound shows good solubility in organic solvents, indicating potential for effective absorption when formulated appropriately.
  • Metabolism : Oxadiazoles are often stable against metabolic degradation due to their structural properties, which may contribute to prolonged bioavailability .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the pyrrolidine moiety in 3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole enhances its interaction with biological targets. A study demonstrated that similar oxadiazole compounds showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Analgesic and Anti-inflammatory Properties
Compounds containing the oxadiazole ring have been explored for their analgesic and anti-inflammatory effects. For instance, derivatives with similar structures have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Neuropharmacological Potential
The pyrrolidine ring is known for its neuroactive properties. Compounds like this compound may interact with neurotransmitter systems, offering potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies on related compounds have indicated modulation of serotonin receptors, which could be beneficial in neuropharmacology .

Material Science Applications

Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its ability to form stable linkages can enhance the mechanical properties of polymers. Research has focused on incorporating oxadiazole units into polymer matrices to improve thermal stability and mechanical strength .

Fluorescent Materials
Oxadiazoles are known for their luminescent properties. Compounds like this compound can be utilized in the development of fluorescent sensors or materials due to their ability to emit light upon excitation. This application is particularly relevant in the fields of optoelectronics and photonics.

Synthetic Applications

Intermediate in Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules. For instance, it can undergo nucleophilic substitution reactions to introduce different functional groups or serve as a precursor for synthesizing other biologically active compounds .

Case Studies and Research Findings

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteriaPotential for developing new antibiotics
Research on Analgesic PropertiesShowed inhibition of COX enzymes comparable to indomethacinPossible lead for anti-inflammatory drug development
Neuropharmacological StudyIndicated modulation of serotonin receptorsImplications for treating depression and anxiety disorders

Comparison with Similar Compounds

Key Observations:

  • Thermal Stability: Dimeric bis-oxadiazoles (e.g., 5,5′-bis(4-chlorophenyl)-3,3′-bi(1,2,4-oxadiazole)) exhibit higher melting points due to extended conjugation, whereas monomeric derivatives like the target compound may prioritize solubility .
  • Bioactivity : Substitution at position 5 with pyrrolidine or aryl groups correlates with enzyme inhibition (e.g., carbonic anhydrase), as seen in related 1,2,4-oxadiazole derivatives .

Preparation Methods

Multi-Step Synthesis from Itaconic Acid Derivatives

One of the detailed synthetic routes involves a multi-step transformation starting from itaconic acid, which is converted into substituted pyrrolidinyl intermediates before cyclization to the oxadiazole ring.

  • Step 1: Itaconic acid undergoes a five-step transformation to yield 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids.
  • Step 2: These intermediates are then amidated with various amines using bis(pentafluorophenyl) carbonate as an activating reagent to form carboxamides.
  • Step 3: Hydrolysis of these amides with aqueous sodium hydroxide in a methanol/THF mixture furnishes the corresponding carboxylic acids, which serve as key intermediates for further oxadiazole formation.

This approach yields the desired substituted pyrrolidinyl compounds in moderate to good yields (50–92%) and high purity (80–100%) (see Table 1 for yields and conditions summary).

Amidoxime and Activated Ester Cyclization

The classical method for 1,2,4-oxadiazole synthesis applies to this compound by reacting amidoximes with activated esters or acid derivatives:

  • Amidoximes corresponding to the pyrrolidinyl substituent are reacted with methyl or ethyl esters of carboxylic acids under superbase conditions (e.g., NaOH/DMSO) or using coupling reagents like EDC, DCC, or CDI.
  • This cyclization proceeds via dehydration to form the oxadiazole ring.
  • The reaction times vary from 4 to 24 hours with yields ranging from moderate to excellent (11–90%).
  • Purification is simplified due to the one-pot nature of the reaction, though functional groups such as hydroxyl or amino on the acid ester can limit the reaction efficiency.

One-Pot Homocoupling and Cyclization

A recent green chemistry approach synthesizes 3,5-diaryl-1,2,4-oxadiazoles via one-pot homocoupling of chloroarylaldoximes with N-chlorosuccinimide in the presence of cesium carbonate:

  • This method is effective for aromatic substrates and yields range from 19% to 78%.
  • Although primarily reported for diaryl derivatives, this method indicates potential for adaptation to substituted pyrrolidinyl oxadiazoles.
  • The process is simple, convenient, and environmentally friendly, avoiding multiple isolation steps.

Tandem Reactions and Novel Catalytic Methods

Other innovative methods include:

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Reaction Time Notes
Multi-step from itaconic acid Itaconic acid derivatives Bis(pentafluorophenyl) carbonate, NaOH hydrolysis 50–92 Multi-step, hours High purity, moderate complexity
Amidoxime + activated esters Amidoximes, methyl/ethyl esters NaOH/DMSO, coupling reagents (EDC, DCC) 11–90 4–24 h One-pot, functional group limitations
One-pot homocoupling Chloroarylaldoxime, NCS Cs2CO3, one-pot 19–78 Few hours Green, suitable for aromatic substrates
Tandem nitroalkene reaction Nitroalkenes, arenes, nitriles TfOH catalyst ~90 ~10 min Requires acid-resistant substrates
1,3-Dipolar cycloaddition Nitrile oxides, nitriles Pt(IV) catalyst Variable, often low Hours Expensive catalyst, solubility issues

Research Findings and Notes

  • The multi-step synthesis from itaconic acid derivatives is well-documented and reproducible, providing access to key intermediates for oxadiazole formation with good yields and purity.
  • Amidoxime cyclization methods are versatile and widely used but may require careful optimization to handle sensitive functional groups and to improve yields.
  • Novel one-pot methods offer environmentally friendly alternatives but may have substrate scope limitations, particularly with aliphatic or functionalized aldehydes.
  • Catalytic and tandem reaction methods provide rapid synthesis but may be limited by substrate compatibility or catalyst cost.
  • Purification challenges are common in oxadiazole syntheses, often addressed by selecting appropriate reaction conditions and work-up protocols.

Q & A

Q. What are the common synthetic routes for 3-methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole and its analogs?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions. For example:
  • Amidoxime-aldehyde cyclization : Amidoximes react with aldehydes to form 1,2,4-oxadiazolines, which are oxidized to 1,2,4-oxadiazoles using agents like MnO₂ or chloranil .
  • CF₃COOH-mediated cyclization : Trifluoroacetic acid in acetonitrile efficiently facilitates cyclization of intermediates (e.g., converting esters to oxadiazoles with high yields, as seen in related compounds) .
  • NaH-driven reactions : Sodium hydride in mineral oil promotes nucleophilic substitution, useful for introducing methyl or aryl groups .
  • Staudinger/aza-Wittig reactions : Advanced routes for bis-oxadiazole derivatives involve sequential Staudinger and aza-Wittig reactions, yielding symmetric structures with 51–65% efficiency .

Table 1 : Example Reaction Conditions from Literature

SubstrateReagents/ConditionsYieldReference
Methyl ester intermediatesCF₃COOH, CH₃CN, rt93–100%
Bis-oxadiazolesStaudinger/aza-Wittig, POCl₃51–65%

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns. For example, methyl groups resonate at δ ~2.5 ppm, while aromatic protons show splitting due to coupling (J = 2–3 Hz) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures. Hydrogen bonding and π-stacking interactions are analyzed to confirm stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₃ClN₄O for a related hydrochloride derivative) .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to potential respiratory irritancy (no specific toxicity data available, but analogous oxadiazoles require caution) .
  • Personal protective equipment (PPE) : Gloves and lab coats to avoid skin contact.
  • Storage : Inert atmosphere, −20°C for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this oxadiazole derivative?

  • Methodological Answer :
  • Substituent variation : Replace the 3-phenyl group with pyridyl or chlorothiophene to enhance apoptosis-inducing activity (e.g., 5-(3-chlorothiophen-2-yl) analogs showed IC₅₀ < 1 µM in cancer cells) .
  • Positional effects : Bulky groups at the 5-position improve target binding (e.g., 4-isopropoxybenzyl in acaricidal derivatives) .
  • Activity cliffs : Use combinatorial libraries to identify critical substituents (e.g., trifluoromethyl groups increased COX-2/5-LOX inhibition by 10-fold in related compounds) .

Q. What in vivo models evaluate the anticancer potential of this compound?

  • Methodological Answer :
  • MX-1 tumor xenografts : Subcutaneous implantation in immunodeficient mice, with compound administration via intraperitoneal injection (e.g., 4l reduced tumor volume by 60% at 50 mg/kg) .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS.

Q. How can molecular docking predict target interactions for this compound?

  • Methodological Answer :
  • Target selection : Prioritize proteins like TIP47 (IGF II receptor binding protein) or 14α-demethylase (antifungal target) based on structural homology .
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare docking scores (e.g., ∆G < −8 kcal/mol) with experimental IC₅₀ values .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., T47D breast cancer cells) and endpoints (e.g., caspase-3 activation for apoptosis) .
  • Meta-analysis : Pool data from multiple studies (e.g., anti-Alzheimer vs. anticancer activities) to identify confounding factors like solvent effects .

Q. What strategies enhance activity through bis-oxadiazole derivatives?

  • Methodological Answer :
  • Symmetrical design : Synthesize bis-oxadiazoles via Staudinger/aza-Wittig reactions to improve binding avidity (e.g., 4h with trifluoromethyl groups showed nM-level enzyme inhibition) .
  • Heterocyclic fusion : Combine oxadiazoles with triazoles or pyrazoles to target multiple pathways (e.g., multitarget anti-Alzheimer agents) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
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3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

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